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Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxopentanal

Cat. No.: B180299

An In-depth Technical Guide to 2,2-Dimethyl-3-oxopentanal (CAS: 106921-60-2)

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-3-oxopentanal (CAS
No. 106921-60-2), a bifunctional -keto aldehyde with significant potential as a building block in
organic synthesis and drug discovery. By virtue of its sterically hindered a-quaternary carbon
and two distinct carbonyl functionalities, this compound exhibits unique reactivity that can be
harnessed for the synthesis of complex molecular architectures. This document delves into its
physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity.
Furthermore, it outlines practical experimental protocols and discusses its applications,
particularly within the context of medicinal chemistry, where the integrated gem-dimethyl group
can impart favorable pharmacokinetic properties. This guide is intended for researchers,
synthetic chemists, and drug development professionals seeking to leverage the synthetic
utility of this versatile molecule.

Introduction and Molecular Profile

2,2-Dimethyl-3-oxopentanal is an organic compound featuring both an aldehyde and a ketone
functional group.[1] Structurally, it is a B-keto aldehyde, with the two carbonyl groups separated
by a quaternary carbon atom. This a,a-disubstitution is a critical feature, as the absence of
enolizable a-protons dictates its reactivity, preventing common self-condensation pathways and
offering a stable scaffold for selective chemical transformations.[2][3]
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The molecule is known to form during the atmospheric oxidation of isobutene and has been
studied for its surface chemistry properties.[4] However, its primary value to the scientific
community lies in its role as a versatile intermediate for synthesizing more complex organic
molecules.[1] The gem-dimethyl group, in particular, is a prized structural motif in medicinal
chemistry, often introduced to enhance metabolic stability, modulate conformation, and improve
pharmacokinetic profiles.[5]

Physicochemical and Spectroscopic Data

The fundamental properties of 2,2-dimethyl-3-oxopentanal are summarized below. This data
Is essential for its proper handling, characterization, and application in experimental settings.

Property Value Source
CAS Number 106921-60-2 [1][6]
Molecular Formula C7H1202 [1][41[6]
Molecular Weight 128.17 g/mol [4107]
Appearance Colorless to pale yellow liquid [1]
Boiling Point 165.4 °C (Predicted) [4]
SMILES CCC(=0)C(C)(C)C=0 [1]
InChi Key PVYBKZHBCCMBPS- (7

UHFFFAOYSA-N

Inert atmosphere, store in
Storage [8]
freezer, under -20°C

Expected Spectroscopic Signhature

While specific spectral data requires experimental acquisition, the structure of 2,2-dimethyl-3-
oxopentanal allows for the confident prediction of its key spectroscopic features.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to:
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o A singlet for the aldehydic proton (-CHO) in the downfield region (4 9-10 ppm).
o A quartet for the methylene protons (-CH:z-) of the ethyl group.
o Atriplet for the terminal methyl protons (-CHs) of the ethyl group.

o Asinglet for the six equivalent protons of the two a-methyl groups.

e 13C NMR Spectroscopy: The carbon NMR spectrum will feature seven distinct resonances:

o Two signals in the carbonyl region (>190 ppm), corresponding to the aldehyde and ketone
carbons.

o Asignal for the quaternary a-carbon.
o Signals for the methylene and methyl carbons of the ethyl group.
o A signal for the carbons of the two equivalent a-methyl groups.

e Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong C=0
stretching absorption bands, one for the aldehyde (typically ~1725 cm~1) and one for the
ketone (typically ~1715 cm~1). C-H stretching bands for sp? and aldehydic carbons will also
be present.

e Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M*) at
m/z = 128. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29)
and the formyl group (M-29).

Synthesis, Reactivity, and Stability
Synthetic Approaches

While detailed, peer-reviewed synthetic procedures for 2,2-dimethyl-3-oxopentanal are not
extensively published, commercial suppliers indicate several potential synthetic routes based
on available precursors.[6][9] General strategies for the synthesis of 3-keto aldehydes often
involve variations of condensation reactions.[10][11] For an a,a-disubstituted target like this, a
plausible approach would involve the acylation of a sterically hindered enolate or a related
ketone equivalent.
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Chemical Reactivity: A Tale of Two Carbonyls

The synthetic utility of 2,2-dimethyl-3-oxopentanal stems from the differential reactivity of its
two carbonyl groups and the influence of the adjacent quaternary center.[12]

» Electrophilic Centers: Both carbonyl carbons are electrophilic and susceptible to nucleophilic
attack.[10] The aldehyde carbonyl is sterically more accessible and electronically more
reactive than the ketone carbonyl, allowing for selective reactions.[12]

o Lack of a-Enolization: The quaternary a-carbon lacks protons, meaning the molecule cannot
enolize at this position. This structural feature prevents intramolecular aldol-type reactions
that might otherwise lead to cyclization or polymerization, a common issue with related 1,4-
dicarbonyl compounds.[13]

o Key Transformations:

o Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using
mild hydride reagents like sodium borohydride (NaBHa4), leaving the ketone intact.[14]

o Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 2,2-
dimethyl-3-oxopentanoic acid.[15]

o Imination and Enamine Formation: The carbonyl groups can react with primary or
secondary amines to form imines and enamines, respectively, providing pathways to
nitrogen-containing heterocycles.[12][14]

Figure 1: Key reactive sites of 2,2-dimethyl-3-oxopentanal.

Stability and Handling Considerations

As a [3-dicarbonyl compound, 2,2-dimethyl-3-oxopentanal requires careful handling to ensure
its integrity.[16]

e Storage: It should be stored under an inert atmosphere at low temperatures (-20°C) to
minimize degradation.[8]

» Oxidation: The aldehyde functionality is susceptible to air oxidation.[16]
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e pH Sensitivity: Both strongly acidic and basic conditions can promote degradation pathways.
Basic conditions, in particular, may induce retro-Claisen type cleavage.[16] Some
commercial formulations are stabilized with a weak acid like citric acid to mitigate this.[1]

Experimental Protocol: Selective Reduction

This protocol describes the selective reduction of the aldehyde functionality in 2,2-dimethyl-3-
oxopentanal to yield 2,2-dimethyl-1-hydroxy-3-pentanone. This transformation is a
foundational step for further synthetic elaboration.

Rationale: Sodium borohydride (NaBHa4) is a mild reducing agent that chemoselectively
reduces aldehydes over ketones at low temperatures due to the greater electrophilicity and
lower steric hindrance of the aldehyde carbonyl.[14]

Materials and Reagents

e 2,2-Dimethyl-3-oxopentanal

e Sodium borohydride (NaBHa)

e Methanol (anhydrous)

o Diethyl ether or Ethyl acetate

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure

» Reaction Setup: Dissolve 2,2-dimethyl-3-oxopentanal (1.0 eq) in anhydrous methanol in a
round-bottom flask equipped with a magnetic stir bar.

e Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

o Addition of Reductant: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes,
ensuring the temperature remains below 5 °C. Causality: Slow addition prevents a rapid
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exotherm and minimizes potential side reactions.

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Slowly add saturated aqueous NHaCl solution to quench the excess NaBHa4 and
hydrolyze the borate ester intermediate. Self-Validation: The cessation of gas evolution
indicates the complete quenching of the reagent.

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue
three times with diethyl ether or ethyl acetate.

Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSOQOa.

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting
crude alcohol via flash column chromatography on silica gel.
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Figure 2: Workflow for the selective reduction of 2,2-dimethyl-3-oxopentanal.

Applications in Drug Discovery and Synthesis
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The unique structure of 2,2-dimethyl-3-oxopentanal makes it a valuable precursor for
synthesizing compounds with desirable pharmacological properties.

o Scaffold for Quaternary Centers: It provides direct access to molecules containing a
synthetically challenging a,a-disubstituted carbonyl moiety. Such quaternary centers are
prevalent in many natural products and pharmaceutically active compounds.

o The gem-Dimethyl Effect: The presence of the 2,2-dimethyl group is of particular interest in
drug design. This motif can:

o Enhance Metabolic Stability: It blocks sites of potential metabolic oxidation (a-
hydroxylation), which can prolong the half-life of a drug candidate.[5]

o Conformational Rigidity: It acts as a "conformational lock," restricting bond rotation and
pre-organizing a molecule into a specific conformation that may be optimal for binding to a
biological target.[5]

o Improve Lipophilicity: It can fine-tune the lipophilicity of a molecule, impacting its solubility,
permeability, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and
Toxicity) properties.[5]

o Heterocycle Synthesis: The 1,4-dicarbonyl relationship (post-reduction of the aldehyde) is a
classic precursor for synthesizing five-membered heterocycles like furans, pyrroles, and
thiophenes via Paal-Knorr synthesis, which are common scaffolds in pharmaceuticals.

» Ligand Development: The bifunctional nature of the molecule allows it to be used as a ligand
in coordination chemistry.[4]

Conclusion

2,2-Dimethyl-3-oxopentanal is more than a simple dicarbonyl compound; it is a specialized
chemical tool. Its defining feature—the quaternary a-carbon—prevents unwanted side
reactions while providing a stable core for building molecular complexity. The differential
reactivity of its aldehyde and ketone groups enables chemists to perform selective, stepwise
transformations. For drug development professionals, its structure incorporates the valuable
gem-dimethyl group, a well-established motif for enhancing the drug-like properties of
therapeutic candidates. By understanding its properties, reactivity, and handling requirements,
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researchers can effectively unlock the synthetic potential of this powerful and versatile building
block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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